(R)-Selisistat

描述

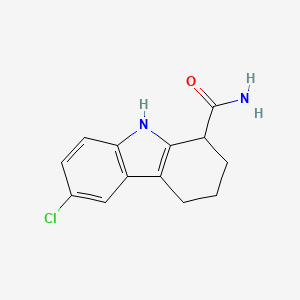

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527, Selisistat) is a small-molecule inhibitor of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase involved in aging, stress response, and metabolic regulation . Its IUPAC name and molecular formula (C₁₃H₁₃ClN₂O; MW: 248.71) reflect a carbazole core with a chlorine substituent at position 6 and a carboxamide group at position 1 . EX-527 exhibits high selectivity for SIRT1 over other sirtuin isoforms (e.g., SIRT2/3), making it a valuable tool in studying SIRT1-mediated pathways .

属性

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZYTVDVLBBXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964442 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49843-98-3 | |

| Record name | EX 527 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49843-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selisistat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049843983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selisistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELISISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L19ECD5014 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

EX-527 的合成涉及多个步骤,从市售原料开始。一种常见的合成路线包括以下步骤:

咔唑核的形成: 合成从通过环化反应形成咔唑核开始。

氯化: 然后对咔唑核进行氯化,在 6 位引入氯原子。

工业生产方法

EX-527 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高效催化剂、优化反应条件和纯化技术以确保高产率和纯度 .

化学反应分析

反应类型

EX-527 主要经历取代反应,因为咔唑环上存在氯原子。它也可以参与涉及羧酰胺基团的反应。

常用试剂和条件

取代反应: 常用试剂包括胺类或硫醇类等亲核试剂,它们可以在碱性条件下取代氯原子。

酰胺化反应: 在脱水条件下,使用胺类和羧酸类等试剂形成酰胺键.

主要产物

科学研究应用

EX-527 具有广泛的科学研究应用,包括:

作用机制

EX-527 通过与沉默信息调节蛋白 1 的活性位点结合并阻止其底物的脱乙酰化来抑制沉默信息调节蛋白 1。这种抑制取决于烟酰胺腺嘌呤二核苷酸的存在,烟酰胺腺嘌呤二核苷酸是脱乙酰化反应所必需的。 EX-527 的结合稳定了酶的闭合构象,阻止了反应产物的释放 . 这种作用机制使 EX-527 成为研究沉默信息调节蛋白 1 在各种细胞过程中的作用的有价值工具 .

相似化合物的比较

Anti-HPV Carbazoles

- Compound 38 (N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide): Structure: Shares the 6-chloro-carbazole core but replaces the carboxamide with a 2-pyridinecarboxamide group . Activity: Demonstrates potent anti-HPV activity (IC₅₀ = 0.005 µM) due to enhanced lipophilicity and target binding . Key Difference: While EX-527 targets SIRT1, Compound 38 inhibits viral replication, highlighting how minor structural changes alter biological targets.

6-Bromo-Tetrahydrocarbazole (Compound 36)

- Structure : 6-bromo substitution instead of 6-chloro .

- Activity : Higher molecular weight reduces pharmacokinetic efficiency compared to 6-chloro analogs .

Pharmacological Analogs: SIRT Inhibitors

Cambinol (SIRT1/2 Inhibitor IV)

Sirtinol

- Structure : Aryl-thioamide compound unrelated to carbazoles .

- Activity : Broad-spectrum sirtuin inhibitor with lower selectivity for SIRT1 .

- Limitations : Higher toxicity and off-target effects compared to EX-527 .

Comparative Analysis

Table 1: Key Comparisons of EX-527 with Similar Compounds

Selectivity and Potency

Therapeutic Potential

- EX-527 : Promising in neurodegenerative diseases due to SIRT1’s role in aging and stress response .

生物活性

Introduction

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, commonly known as selisistat (CAS No. 49843-98-3), is a compound recognized for its potential therapeutic applications, particularly as a selective inhibitor of the sirtuin family of proteins, specifically SirT1. This article delves into its biological activity, pharmacodynamics, and clinical implications supported by diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O |

| Molecular Weight | 248.71 g/mol |

| IUPAC Name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |

| PubChem CID | 5113032 |

| Melting Point | 181°C |

Selisistat functions primarily as a SirT1 inhibitor , impacting various cellular processes including gene regulation and metabolism. The inhibition of SirT1 has been linked to the modulation of neurodegenerative diseases such as Huntington's disease (HD). The compound exhibits a potent inhibitory effect with an IC50 value of approximately 98 nM in vivo and 38 nM in vitro , demonstrating specificity over other sirtuins (e.g., hSIRT2: IC50 = 19 µM) and histone deacetylases (HDACs) .

Preclinical Studies

In preclinical models, selisistat has shown efficacy in reducing the pathological effects associated with mutant huntingtin protein in Drosophila models of Huntington's disease. These studies suggest that selisistat can mitigate the toxic effects of mutant huntingtin fragments by modulating cellular pathways associated with neuroprotection .

Clinical Trials

A notable exploratory clinical study involved 55 early-stage HD patients , where participants were randomized to receive either selisistat at doses of 10 mg/day or 100 mg/day , or a placebo for 14 days. The study aimed to evaluate the pharmacokinetics and safety profile of selisistat. Key findings included:

- Pharmacokinetics : The average steady-state plasma levels achieved at the 10 mg dose were comparable to the IC50 for SirT1 inhibition. A significant increase in area under the curve (AUC) was observed at the higher dose after 14 days .

- Safety and Tolerability : Selisistat was well tolerated among participants, with no significant adverse effects reported. This supports further investigation into its therapeutic potential in HD .

Summary of Clinical Findings

| Parameter | Result |

|---|---|

| Study Population | 55 HD patients |

| Treatment Duration | 14 days |

| Doses Administered | 10 mg/day, 100 mg/day |

| Key Outcomes | Safe and well tolerated |

| Pharmacokinetic Observations | Steady-state plasma levels achieved |

Case Studies

A case study involving selisistat highlighted its potential in modulating disease markers related to HD. Biomaterials generated during the trial indicated changes in soluble mutant huntingtin levels, acetylation status, and innate immune markers . These findings underscore the compound's role in influencing disease progression through biochemical pathways.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazones (e.g., refluxing 2-(4-methoxyphenyl)hydrazono-cyclohexanone in acetic acid/HCl at 398–403 K for 2 hours, followed by silica gel purification ). Key intermediates are characterized using -NMR (e.g., δ 7.71 ppm for NH in chloro-derivatives), IR (e.g., 3404 cm for NH stretching), and elemental analysis (e.g., C, H, N percentages) . Decarboxylation of related carbazole-carboxylic acids (e.g., 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid) under Cu/quinoline catalysis at 180–200°C provides scaffolds for further functionalization .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via HPLC (≥98% threshold) and melting point analysis (e.g., 140–141°C for the chloro-carbazole core) . High-resolution mass spectrometry (HR-MS) confirms molecular ions (e.g., m/z 310.131446 [M+Na] for brominated analogs) . X-ray crystallography resolves non-planar carbazole conformations, with dihedral angles between benzene and pyrrole rings (e.g., 1.69° in methoxy derivatives) .

Q. What are the known decomposition pathways or stability concerns?

- Methodological Answer : Thermal decarboxylation under Cu/quinoline catalysis eliminates CO, forming unsubstituted tetrahydrocarbazole scaffolds . Stability studies should monitor pH-sensitive amide bonds and chloro-substituent reactivity under reflux conditions.

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Methodological Answer : Optimize reaction time/temperature using design of experiments (DoE) or machine learning-guided parameter selection. For example, AI-driven platforms like COMSOL Multiphysics simulate reflux conditions to predict optimal acetic acid/HCl ratios . Catalytic systems (e.g., Cu nanoparticles) may enhance decarboxylation efficiency . Monitor intermediates via in-situ FTIR or Raman spectroscopy to abort side reactions early.

Q. How to resolve contradictions in reported biological activity data for carbazole derivatives?

- Methodological Answer : Link discrepancies to structural variations (e.g., chloro vs. fluoro substituents) or assay conditions. For instance, 6-fluoro analogs (CAS 907211-31-8) show differing solubility profiles vs. chloro-derivatives . Use molecular docking to correlate substituent positions with target binding (e.g., π-π stacking vs. hydrogen bonding). Validate hypotheses via comparative SAR studies across analogs .

Q. What computational frameworks predict the compound’s physicochemical or pharmacological properties?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. QSAR models trained on carbazole alkaloid datasets predict logP, bioavailability, and toxicity. Molecular dynamics simulations assess membrane permeability (e.g., using OPLS-AA forcefields) .

Q. How to design experiments integrating survey data (e.g., biological assays) with computational trace data (e.g., molecular dynamics)?

- Methodological Answer : Follow evidence-based inquiry principles by aligning experimental design with theoretical frameworks (e.g., ligand-receptor interaction models) . Use linked data platforms to merge assay results (IC) with simulation outputs (binding energies), addressing ethical and technical challenges in data harmonization .

Contradictions & Mitigation Strategies

- Synthesis Variability : Conflicting yields may arise from purification methods (e.g., silica gel vs. recrystallization in ethanol) . Standardize protocols using ICH guidelines.

- Biological Activity : Fluoro- vs. chloro-substituents exhibit divergent activities; validate via head-to-head assays under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。